![molecular formula C10H7BrFN3O B1491322 4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine CAS No. 1529768-66-8](/img/structure/B1491322.png)

4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine

概要

説明

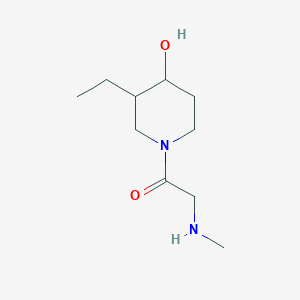

“4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as halopyridines . Halopyridines are compounds containing a pyridine ring which bears a halogen atom .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom . The pyridine ring is substituted at the 4-position with an oxy group linked to another pyridine ring, which is substituted at the 5-position with a bromo group and at the 2-position with a fluoro group .科学的研究の応用

Asymmetry and Steric Hindrance in Tripodal Ligands

Research by Benhamou et al. (2011) on tripodal ligands, though not directly mentioning "4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine," provides insights into the synthesis and characterization of unsymmetrical ligands involving bromo and fluoro substituents on pyridyl rings. This study highlights the importance of ligand design in influencing the coordination geometry around metal centers, which is crucial for developing catalysts and materials with specific properties L. Benhamou, Hassen Jaafar, Aurore Thibon, M. Lachkar, D. Mandon, (2011).

Synthesis of Novel Pyridine-Based Derivatives

Ahmad et al. (2017) describe the synthesis of novel pyridine derivatives using a palladium-catalyzed Suzuki cross-coupling reaction, including analysis on their biological activities. While the study does not specifically address "this compound," it showcases the broader application of pyridine derivatives in developing compounds with potential therapeutic uses, emphasizing the role of halogenated pyridines as intermediates in organic synthesis Gulraiz Ahmad, N. Rasool, H. Ikram, Samreen Gul Khan, T. Mahmood, K. Ayub, M. Zubair, Eman J. Al-Zahrani, Usman Ali Rana, M. Akhtar, N. Alitheen, (2017).

Deprotonative Coupling of Pyridines

Shigeno et al. (2019) explored the deprotonative functionalization of pyridine derivatives, a method that could be relevant for modifying molecules similar to "this compound." Their work demonstrates how specific substitutions on the pyridine ring can influence reactivity, offering pathways to synthesize complex molecules for various applications, from materials science to pharmaceuticals Masanori Shigeno, Kunihito Nakaji, Akihisa Kajima, Kanako Nozawa‐Kumada, Y. Kondo, (2019).

Antimicrobial Activities of Pyridine Derivatives

Bayrak et al. (2009) synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide and evaluated their antimicrobial activities. Although not directly related to "this compound," this research underlines the potential of pyridine-based compounds in developing new antimicrobial agents. The study emphasizes the versatility of pyridine as a core structure for generating biologically active molecules Hacer Bayrak, A. Demirbaş, N. Demirbas, S. Karaoglu, (2009).

将来の方向性

The future directions for “4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine” could involve its use as a building block in the synthesis of various pharmaceuticals and biologically active compounds . Its potential applications in the field of semiconductors due to its aromaticity and electron deficiency could also be explored .

特性

IUPAC Name |

4-(5-bromo-3-fluoropyridin-2-yl)oxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN3O/c11-6-3-8(12)10(15-5-6)16-7-1-2-14-9(13)4-7/h1-5H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWSSJQSHOWSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OC2=C(C=C(C=N2)Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491240.png)

![2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1491245.png)